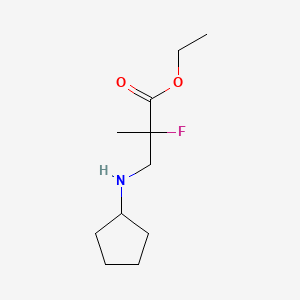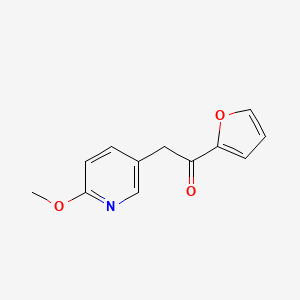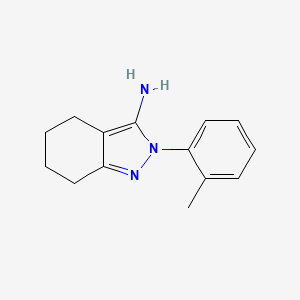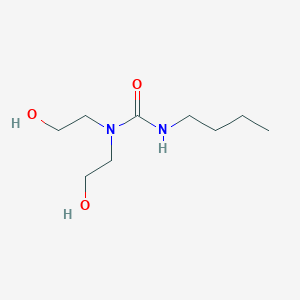
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The structure of this compound consists of a pyrimidine ring substituted with amino groups at positions 2 and 6, and an oxybenzohydrazide moiety at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide typically involves the reaction of 2,6-diaminopyrimidine with 4-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidin-4-one: A structurally similar compound with potent kinase inhibition activity.
4-[(2,6-Diaminopyrimidin-4-yl)oxy]benzoic acid: Another related compound with similar biological activities.
Uniqueness
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide is unique due to its specific substitution pattern and the presence of both amino and oxybenzohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N6O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4-(2,6-diaminopyrimidin-4-yl)oxybenzohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-8-5-9(16-11(13)15-8)19-7-3-1-6(2-4-7)10(18)17-14/h1-5H,14H2,(H,17,18)(H4,12,13,15,16) |
InChI Key |
VEUGLMYXOBTKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OC2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)methyl]-1,2-benzenediamine](/img/structure/B8409133.png)


![Beta-[2-[(phenyl)methylamino]-2-oxoethyl]benzenepropanoic acid](/img/structure/B8409154.png)









